2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile
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Overview
Description
2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is an organic compound that belongs to the class of pyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile: Lacks the tert-butyl group, which may affect its biological activity and chemical reactivity.
6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile: Lacks the amino group, which may influence its mechanism of action and applications.
Uniqueness
2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile is unique due to the presence of both the amino and tert-butyl groups, which can enhance its stability, solubility, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-amino-6-tert-butyl-4-(3,4-dimethoxyphenyl)-4H-pyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)17-12(9-20)16(13(10-21)18(22)25-17)11-6-7-14(23-4)15(8-11)24-5/h6-8,16H,22H2,1-5H3 |
InChI Key |
SQNZCRCCTAYPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C#N |
Origin of Product |
United States |
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